molecular formula C14H14F3N B3372989 1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carbonitrile CAS No. 944351-63-7

1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carbonitrile

Cat. No. B3372989
CAS RN: 944351-63-7
M. Wt: 253.26 g/mol
InChI Key: IQGDWHBCFPWBSV-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carbonitrile is a chemical compound with the formula C14H14F3N . It is a research compound and is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring attached to a phenyl group which is substituted with a trifluoromethyl group . The carbonitrile group is attached to the cyclohexane ring .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Tetrahydropyrimido Quinoline Derivatives : Elkholy and Morsy (2006) synthesized 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile by treating cyclohexanone with 2-benzylidenemalononitrile, showcasing an application in creating new chemical entities (Elkholy & Morsy, 2006).

  • Crystal Structure Analysis : Liu et al. (2011) reported on the crystal structure of a related compound, showcasing the application of 1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carbonitrile derivatives in X-ray crystallography studies (Liu et al., 2011).

  • Synthesis of Organometallic Compounds : The preparation of 3‐Oxocyclohex‐1‐ene‐1‐carbonitrile by Lujan-Montelongo and Fleming (2014) demonstrates the chemical's use in creating complex organometallic structures (Lujan-Montelongo & Fleming, 2014).

Chemical Reactions and Mechanisms

  • Investigation of Reaction Mechanisms : Liu et al. (2013) studied the reaction mechanism of a similar compound, indicating the role of these chemicals in understanding complex chemical reactions (Liu et al., 2013).

  • Synthesis and Labeling Studies : Alme and Law (1982) synthesized labeled analogues of phenylcyclohexene, highlighting the use of these compounds in labeling and tracing studies in chemical research (Alme & Law, 1982).

Biological and Catalytic Applications

  • Antifungal Properties Evaluation : Gholap et al. (2007) synthesized and evaluated the antifungal properties of tetrahydroquinoline-3-carbonitrile analogues, demonstrating the biological applications of these compounds (Gholap et al., 2007).

  • Oxidation Catalysis : Detoni et al. (2009) explored the use of cyclohexane derivatives in oxidation catalysis, which shows the potential of these compounds in industrial chemical processes (Detoni et al., 2009).

Materials Science and Polymer Research

  • Polyimide Synthesis : Yang, Su, and Hsiao (2004) synthesized organosoluble polyimides based on a derivative of this compound, showcasing its application in advanced material science (Yang, Su, & Hsiao, 2004).

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N/c15-14(16,17)12-6-4-5-11(9-12)13(10-18)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGDWHBCFPWBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-(3-(trifluoromethyl)phenyl)acetonitrile (3.463 ml, 22.2 mmol) and 1,5-dibromopentane (3.324 ml, 24.4 mmol) according to General Procedure J to yield 1-(3-(trifluoromethyl)phenyl)cyclohexane-carbonitrile (5.40 g, 90%) as a clear oil. 1H NMR (CDCl3) δ 1.26-1.39 (m, 1H), 1.76-1.88 (m, 7H), 2.17 (d, J=11.2 Hz, 2H), 7.51-7.60 (m, 3H), 7.73 (s, 1H). 13C NMR (CDCl3) δ 23.7, 25.0, 37.5, 44.6, 122.5, 125.0, 125.1, 126.0, 129.5, 130.0, 142.8,GC-MS m/z 253.
Quantity
3.463 mL
Type
reactant
Reaction Step One
Quantity
3.324 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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